methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano-pyridine derivative characterized by a fused bicyclic core, a 3,4,5-trimethoxyphenyl substituent at position 4, and a methyl carboxylate group at position 2. Key features include:
- Core structure: A 5,6-dihydro-4H-pyrano[3,2-c]pyridine ring system, which imparts rigidity and planar geometry.
- Substituents: 3,4,5-Trimethoxyphenyl group: Enhances electron-donating effects and steric bulk compared to simpler aryl substituents.
Properties
IUPAC Name |
methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7/c1-9-6-11-15(19(23)22-9)14(16(18(21)29-11)20(24)28-5)10-7-12(25-2)17(27-4)13(8-10)26-3/h6-8,14H,21H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJWSMVBAUKGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research.
Chemical Structure and Properties
The compound belongs to a class of pyrano[3,2-c]pyridine derivatives characterized by a complex structure that includes multiple functional groups. Its molecular formula is , and it features significant structural motifs that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Cytotoxicity : Demonstrated significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Exhibits antibacterial and antifungal activities.
- Antiviral Effects : Potential activity against viral pathogens.
- Anticoagulant Activity : May influence blood coagulation pathways.
Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of this compound against cancer cell lines. For instance:
- In Vitro Studies : In vitro assays have shown that this compound can inhibit the proliferation of several tumor cell lines with IC50 values often below 10 µM. Specific studies reported IC50 values indicating potent activity against breast cancer cell lines such as MDA-MB-231 and MDA-MB-468 .
- Mechanism of Action : The mechanism underlying its cytotoxicity appears to involve the induction of apoptosis and disruption of the cell cycle. Flow cytometry analyses revealed an increase in the G0/G1 phase and a decrease in the S phase among treated cells .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Bacterial Inhibition : It has shown effective inhibition against both Gram-positive and Gram-negative bacteria. For example, in vitro tests indicated inhibition zones ranging from 15 mm to 22 mm against various bacterial strains .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/ml) |
|---|---|---|
| E. coli | 20 | 15.6 |
| Staphylococcus aureus | 21 | 31.25 |
| Candida albicans | 19 | 187.5 |
Case Studies
- Anticancer Efficacy : A study conducted on a panel of seventeen tumor cell lines demonstrated that methyl 2-amino derivatives displayed significant anti-proliferative effects with GI50 values generally below 5 µM across multiple cancer types .
- Safety Profile : Toxicity studies indicate that while effective against cancer cells, these compounds generally exhibit low toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrano[3,2-c]pyridine structures exhibit promising cytotoxic effects against various cancer cell lines.
Case Studies
Several case studies have documented the anticancer effects of this compound:
- In Vitro Studies : In studies involving MCF-7 breast cancer cells, derivatives showed varying degrees of cytotoxicity, indicating potential for selective targeting of cancer cells .
- Molecular Docking Studies : Computational analyses suggest effective binding to proteins associated with cancer signaling pathways, supporting its candidacy as a multi-target therapeutic agent .
Neuropharmacological Applications
The structural characteristics of methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate also suggest potential applications in neuropharmacology.
Mechanisms of Neuroprotection
Research indicates that compounds with similar structures can inhibit monoamine oxidase (MAO) enzymes and cholinesterases, which are implicated in neurodegenerative diseases such as Alzheimer's:
- Inhibitory Activity : Some derivatives have shown potent inhibitory activity against MAO B (IC50 = 0.89 µM), suggesting their utility in treating neurodegenerative conditions .
Case Studies
Notable findings include:
- Neuroprotective Effects : In studies involving human neuroblastoma cell lines (SH-SY5Y), certain derivatives improved cell viability impaired by amyloid-beta (Aβ) and oxidative stress .
Summary of Biological Activities
The following table summarizes the biological activities and mechanisms associated with this compound:
| Activity | Target/Mechanism | IC50 Value |
|---|---|---|
| Anticancer | EGFR | 0.15 µM |
| Anticancer | VEGFR-2 | 1.21 µM |
| Neuroprotection | MAO B | 0.89 µM |
| Cholinesterase Inhibition | AChE and BChE | Varies |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The target compound’s structural analogs differ primarily in substituents at positions 4 and 6, as well as the functional group at position 3. Key comparisons include:
Table 1: Substituent Comparison
- Carbonitrile analogs () exhibit electron-withdrawing character, contrasting with the electron-rich methyl carboxylate in the target compound.
Physical and Spectral Properties
Table 2: Physical and Spectral Data
Q & A
Q. What are the typical synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via multi-step reactions involving refluxing precursors (e.g., substituted pyrimidines or thiazolo derivatives) with reagents like acetic acid, acetic anhydride, and sodium acetate. For example, a similar derivative was prepared by refluxing a mixture for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol (yield: 78%) . Optimization can employ statistical Design of Experiments (DoE) to systematically vary parameters like reaction time, temperature, and stoichiometry. This reduces trial-and-error approaches and identifies critical factors for yield improvement .
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?
Key techniques include:
- X-ray crystallography : Resolves stereochemistry and confirms puckered conformations of heterocyclic rings (e.g., pyrimidine ring deviations of 0.224 Å from planarity) .
- NMR/IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in IR) and substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm in ¹H NMR) . Prioritize signals related to the amino, ester, and trimethoxyphenyl groups to confirm regiochemistry.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow hazard codes such as P201 ("Obtain special instructions before use") and P210 ("Avoid heat/sparks/open flames"), as recommended for structurally similar compounds. Use fume hoods, personal protective equipment (PPE), and inert atmospheres during synthesis .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated with experimental data to elucidate reaction mechanisms?
Quantum mechanical calculations (e.g., DFT) can model transition states and intermediates for key steps such as cyclization or substituent incorporation. For example, reaction path searches using computational tools (as in ICReDD’s methodology) predict activation energies, which are validated experimentally via kinetic studies or isotopic labeling . Coupling computational screening with high-throughput experimentation accelerates mechanism validation.
Q. What strategies resolve contradictions between theoretical predictions and experimental observations in reactivity or stereochemistry?
Discrepancies in stereochemical outcomes (e.g., unexpected diastereomer ratios) can arise from solvent effects or non-classical hydrogen bonding. To resolve these:
Q. How do substituent variations on the pyranopyridine core influence physicochemical properties and bioactivity?
Systematic structure-activity relationship (SAR) studies can evaluate substituent effects:
- Trimethoxyphenyl groups : Enhance lipophilicity and π-π stacking potential, impacting cellular uptake .
- Amino and ester moieties : Modulate hydrogen-bonding capacity and metabolic stability. Computational docking studies (e.g., with pharmacokinetic targets) combined with in vitro assays (e.g., solubility/logP measurements) provide actionable insights .
Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?
- High-performance liquid chromatography (HPLC) : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts.
- Crystallization optimization : Adjust solvent polarity (e.g., ethyl acetate/ethanol ratios) to improve crystal lattice formation, as demonstrated for analogous compounds .
Methodological Guidance for Data Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
